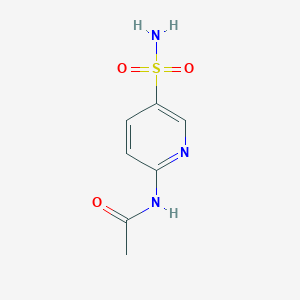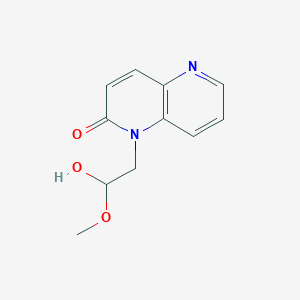
2,2'-bis(trimethylsilyl)-1,1'-Biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-bis(trimethylsilyl)-1,1’-Biphenyl is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a biphenyl core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for 2,2’-bis(trimethylsilyl)-1,1’-Biphenyl involves a palladium-catalyzed disilylation reaction. In this method, 2-iodobiphenyls react with hexamethyldisilane in the presence of a palladium catalyst. This reaction proceeds via the trapping of transient dibenzopalladacyclopentadienes, resulting in the formation of 2,2’-bis(trimethylsilyl)-1,1’-Biphenyl under mild conditions .
Industrial Production Methods
While specific industrial production methods for 2,2’-bis(trimethylsilyl)-1,1’-Biphenyl are not extensively documented, the palladium-catalyzed disilylation method mentioned above can be adapted for larger-scale production due to its efficiency and high yield.
化学反应分析
Types of Reactions
2,2’-bis(trimethylsilyl)-1,1’-Biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups.
Oxidation and Reduction Reactions: The biphenyl core can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and organometallic compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction reactions can modify the biphenyl core.
科学研究应用
2,2’-bis(trimethylsilyl)-1,1’-Biphenyl has several scientific research applications:
Biology and Medicine:
Industry: It can be used in the production of advanced materials and as a reagent in various industrial chemical processes.
作用机制
The mechanism by which 2,2’-bis(trimethylsilyl)-1,1’-Biphenyl exerts its effects is primarily through its reactivity with other chemical species. The trimethylsilyl groups can be easily substituted, allowing the compound to participate in various chemical transformations. The biphenyl core provides a stable framework that can undergo further functionalization.
相似化合物的比较
Similar Compounds
2,2’-bis(trimethylsilyl)-1,1’-Binaphthyl: Similar in structure but with a naphthyl core instead of a biphenyl core.
Tetrakis(trimethylsilyl)silane: Contains four trimethylsilyl groups attached to a silicon atom.
Uniqueness
2,2’-bis(trimethylsilyl)-1,1’-Biphenyl is unique due to its biphenyl core, which provides distinct reactivity and stability compared to other organosilicon compounds. Its ability to undergo various chemical reactions and serve as a precursor for more complex molecules makes it valuable in both research and industrial applications.
属性
分子式 |
C18H26Si2 |
|---|---|
分子量 |
298.6 g/mol |
IUPAC 名称 |
trimethyl-[2-(2-trimethylsilylphenyl)phenyl]silane |
InChI |
InChI=1S/C18H26Si2/c1-19(2,3)17-13-9-7-11-15(17)16-12-8-10-14-18(16)20(4,5)6/h7-14H,1-6H3 |
InChI 键 |
LTGFVUAEKNUQOR-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


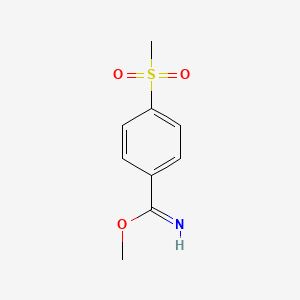


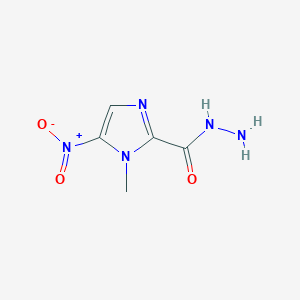
![3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde](/img/structure/B13867227.png)
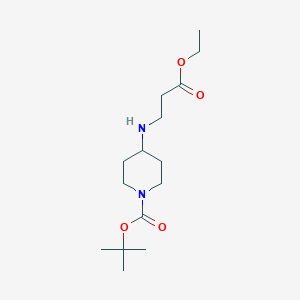
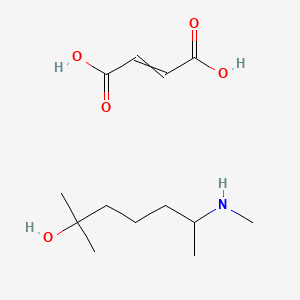


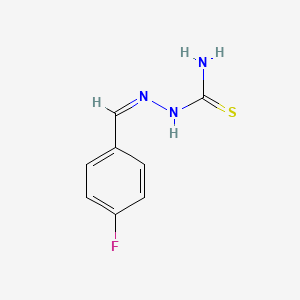
![Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate](/img/structure/B13867263.png)
![Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate](/img/structure/B13867274.png)
